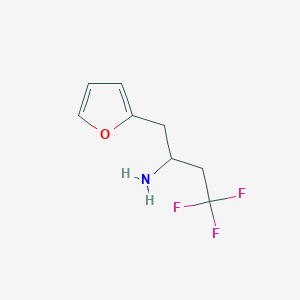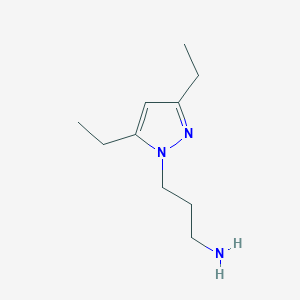![molecular formula C10H16Cl2N4O B1471965 4-(5H,6H,7H-ピロロ[3,4-d]ピリミジン-2-イル)モルホリン二塩酸塩 CAS No. 1864052-71-0](/img/structure/B1471965.png)
4-(5H,6H,7H-ピロロ[3,4-d]ピリミジン-2-イル)モルホリン二塩酸塩
説明
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
この化合物は、新しいシリーズのピロロ[2,3-d]ピリミジン誘導体の設計と合成に使用されており、in vitroでの抗がん研究で有望な結果を示しています . これらの誘導体は、MCF7、A549、HCT116、PC3、HePG2、PACA2、およびBJ1を含むいくつかのヒト癌細胞株に対して試験されました . これらの化合物のいくつかは、特にMCF7細胞株に対して有意な細胞毒性を示しました .
分子ドッキング研究
これらの化合物で分子ドッキング研究が行われ、Bcl2抗アポトーシスタンパク質に対する有望な結合親和性が明らかになりました . これは、Bcl2が過剰発現している癌に対する標的療法の開発における潜在的な用途を示唆しています .
遺伝子発現研究
これらの化合物は、癌進行に関与するいくつかの遺伝子の発現に影響を与えることがわかりました . たとえば、P53、BAX、DR4、およびDR5はアップレギュレートされ、一方Bcl2、Il-8、およびCDK4は、処理されたMCF7細胞ではダウンレギュレートされました .
アポトーシス誘導
この化合物は、癌細胞でアポトーシスを誘導することがわかりました . これは、癌細胞を排除するための重要なメカニズムであり、アポトーシスを誘導する能力は、潜在的な抗癌剤における望ましい特徴です .
細胞周期停止
この化合物は、MCF7細胞でG1 / S期に細胞周期停止を引き起こすことがわかりました . これは、癌細胞の増殖を停止させることができ、抗癌療法の別の潜在的な作用機序を提供します .
標的キナーゼ阻害剤の開発
この化合物は、より強力で効果的な標的キナーゼ阻害剤(TKI)の開発に使用されてきました . これらのTKIは、EGFR、Her2、VEGFR2、およびCDK2酵素に対して有意な活性を示しました 、これらのキナーゼが関与する癌の治療における潜在的な用途を示唆しています .
プロアポトーシスタンパク質の誘導
この化合物は、プロアポトーシスタンパク質カスパーゼ-3とBaxの活性を高めることがわかりました . これは、癌細胞でアポトーシスを促進する療法の開発における潜在的な用途を示唆しています .
抗アポトーシスタンパク質のダウンレギュレーション
この化合物は、抗アポトーシスタンパク質Bcl2の活性を低下させることがわかりました . これは、癌細胞でアポトーシスを誘導することを目的とした療法の有効性を高める可能性があります .
作用機序
Target of Action
The primary targets of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation .
Mode of Action
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The compound’s inhibition of kinases affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 disrupts the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of CDK2 affects the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of kinases by 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride leads to several molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can lead to an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
生化学分析
Biochemical Properties
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression . This can lead to changes in cellular metabolism and other critical cellular processes.
Molecular Mechanism
At the molecular level, 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . By modulating these pathways, the compound can influence overall cellular homeostasis and function.
Transport and Distribution
The transport and distribution of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments . This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Subcellular Localization
The subcellular localization of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and the specific biochemical pathways it affects.
特性
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBVVUNKVNPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1471883.png)
![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)




![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)

![2-[(Cyclopropylamino)methyl]-4-fluorophenol](/img/structure/B1471902.png)


